Oxolane-3-sulfonamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxolane-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of oxolane derivatives with sulfonyl chlorides in the presence of a base. For example, the reaction of tetrahydrofuran with chlorosulfonic acid followed by treatment with ammonia can yield this compound . Another method involves the electrochemical oxidative coupling of thiols and amines, which provides a more environmentally friendly route to sulfonamides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxolane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Substitution reactions often require bases like sodium hydroxide or potassium carbonate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfonyl chlorides, while reduction can produce primary amines .
Scientific Research Applications
Oxolane-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential use in drug development, particularly as enzyme inhibitors and therapeutic agents.
Mechanism of Action
The mechanism of action of oxolane-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide functional group and have similar biological activities.
Sulfonyl Chlorides: These compounds are reactive intermediates used in the synthesis of sulfonamides and other sulfur-containing compounds.
Oxolane Derivatives: Compounds like tetrahydrofuran and its derivatives share the oxolane ring structure.
Uniqueness
Oxolane-3-sulfonamide is unique due to the combination of the oxolane ring and the sulfonamide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
oxolane-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAXVRALICXRLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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